molecular formula C18H18BrN5O B12273589 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole

5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B12273589
M. Wt: 400.3 g/mol
InChI Key: FFQXHPFZNXONMG-UHFFFAOYSA-N
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Description

The compound 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole is a complex heterocyclic molecule It features multiple functional groups, including a pyrazole ring, an azetidine ring, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .

Scientific Research Applications

5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine substituent and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C18H18BrN5O

Molecular Weight

400.3 g/mol

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone

InChI

InChI=1S/C18H18BrN5O/c1-22-17(7-16(21-22)14-5-3-2-4-6-14)18(25)23-9-13(10-23)11-24-12-15(19)8-20-24/h2-8,12-13H,9-11H2,1H3

InChI Key

FFQXHPFZNXONMG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)CN4C=C(C=N4)Br

Origin of Product

United States

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